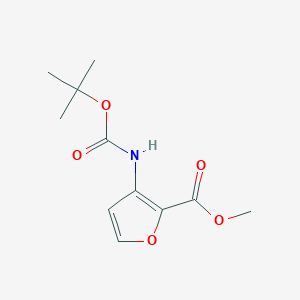
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
Descripción general
Descripción
“Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate” is a chemical compound with the CAS Number 956034-03-0 . It has a molecular formula of C11H15NO5 and a molecular weight of 241.24000 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC(C)(C)C)NC1(CCNC1)C(OC)=O . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.24000 . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Functionalized Heterocyclic Amino Acid Synthesis : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, was synthesized via [3+2] cycloaddition. This compound's structure was confirmed using various spectroscopic methods (Dzedulionytė et al., 2021).
Enantioselective Synthesis : Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized with high optical purity, demonstrating potential in macrocyclic azole peptide synthesis (Magata et al., 2017).
Chemical Transformations and Reactivity
Synthesis of Non-Natural Amino Acids : Methyl esters of N-(tert-butoxycarbonyl) derivatives were used to synthesize furanic amino acids and other non-natural amino acids, highlighting their role in creating novel compounds (Ferreira et al., 2003).
Mechanism Studies in Organic Synthesis : An N→O tert-butoxycarbonyl (Boc) group migration was reported in a base-generated alkoxide, providing insights into organic synthesis mechanisms (Xue & Silverman, 2010).
Applications in Heterocyclic Chemistry
Heterocyclic Synthesis : Efforts in synthesizing new heterocyclic systems using methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate derivatives have been successful, leading to compounds with potential applications in materials science and pharmaceuticals (Fujimori et al., 1986).
Synthesis of Furan Carboxylic Acids : Research on the oxidation of bio-based furans into furan carboxylic acids, using methods involving this compound, has applications in polymer and fine chemical industries (Wen et al., 2020).
Mecanismo De Acción
Target of Action
This compound is a building block in organic synthesis , and its specific targets may vary depending on the final synthesized product.
Mode of Action
As a building block in organic synthesis, it can participate in various reactions to form complex molecules . The interaction with its targets would depend on the specific structure and functional groups of the final product.
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Propiedades
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPCMNPGVKHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680939 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956034-03-0 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B3030698.png)
![Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride](/img/structure/B3030699.png)
![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

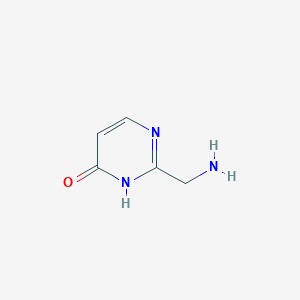
![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)
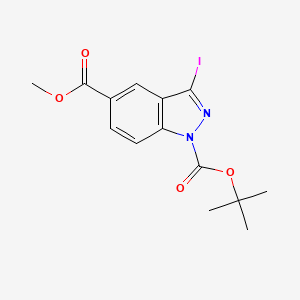
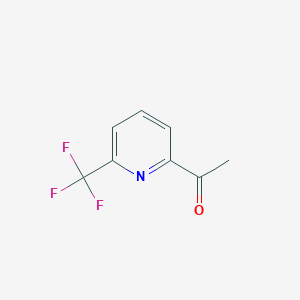
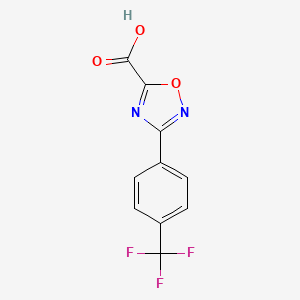
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)